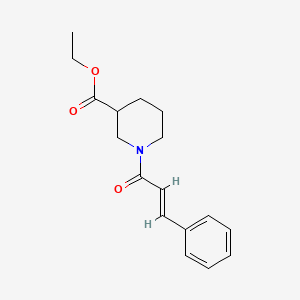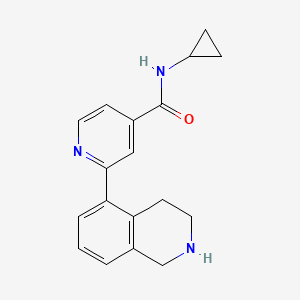![molecular formula C21H28N2O3 B5494911 N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a selective antagonist of the cannabinoid CB1 receptor, but further research has revealed its potential in other areas as well.
Mecanismo De Acción
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the activation of this receptor, it can modulate the activity of the endocannabinoid system, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of effects on the body, depending on the specific physiological system being targeted. For example, it has been shown to reduce pain and inflammation in animal models, and to improve motor function in Parkinson's disease patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is its selectivity for the CB1 receptor, which allows for more precise targeting of the endocannabinoid system. However, its relatively low potency and short half-life may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, including:
1. Further exploration of its potential therapeutic applications in pain management, addiction treatment, and neurological disorders.
2. Investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system.
3. Development of more potent and longer-lasting analogs of this compound.
4. Study of its interactions with other drugs and compounds, to better understand its potential for drug interactions and side effects.
5. Investigation of its potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Overall, this compound is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide involves several steps, starting with the reaction of 6-methoxy-2-naphthaldehyde with morpholine to form an intermediate. This intermediate is then reacted with N-isopropylamine and propanoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. Some of the areas where it has shown promise include pain management, addiction treatment, and neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-15(2)22-21(24)8-9-23-10-11-26-20(14-23)18-5-4-17-13-19(25-3)7-6-16(17)12-18/h4-7,12-13,15,20H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSPMQCKNCTDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)

![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)


![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)

![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)